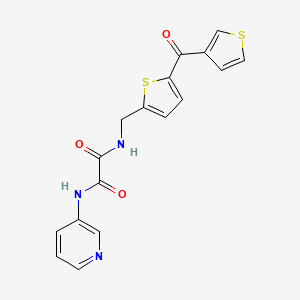![molecular formula C18H18N4O3 B2658806 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 945299-91-2](/img/structure/B2658806.png)
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile” is a chemical compound that contains a piperazine ring. Piperazine derivatives have been found to exhibit various pharmacological properties, making them significant in drug discovery . This compound seems to be related to a class of compounds that have shown affinity for alpha1-adrenergic receptors .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a related compound, “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate”, was synthesized and characterized using spectroscopic techniques . Another related compound was synthesized via a four-step protocol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the geometric parameters and spectroscopic data of “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate” were determined using DFT calculations and found to be in high agreement with experimental results .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap of “4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate” was calculated at 5.19 eV .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
- Some novel triazole derivatives, including those related to piperazine structures, were synthesized and found to possess antimicrobial activities against various microorganisms, suggesting a potential avenue for developing new antimicrobial agents (Bektaş et al., 2007).
- The synthesis and evaluation of piperazine derivatives as antibacterial agents against various bacterial strains indicate the chemical scaffold's relevance in discovering new antimicrobial compounds (Qi, 2014).
- New phenolic Mannich bases with piperazines demonstrated bioactivities, including cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, highlighting the potential for designing anticancer drugs based on the piperazine structure (Gul et al., 2019).
Neurotransmission and Neuroleptic Applications
- Research involving piperazine and benzamido derivatives aimed at inhibiting HIV-1 reverse transcriptase indicates the structural versatility of piperazines in drug development, with potential applications extending into antiviral therapies (Romero et al., 1994).
- The orthopramide series study, focusing on heterocyclic 5-amino-2-methoxybenzamides and related compounds, showcased the neuroleptic potential of such chemical frameworks, hinting at applications in treating psychiatric disorders (Valenta et al., 1990).
Materials Science and Chemical Synthesis
- The synthesis of 2-aminobenzonitriles through a nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage from 2-arylindoles highlights innovative approaches in organic synthesis that could be applicable in materials science and pharmaceutical chemistry (Chen et al., 2018).
Mécanisme D'action
The mechanism of action of similar compounds has been explored. For example, compounds with a similar structure have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . They have been found to activate or block adrenergic receptors, which are significant targets for the treatment of numerous disorders .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-17-4-2-3-15(12-17)20-7-9-21(10-8-20)18-6-5-16(22(23)24)11-14(18)13-19/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQRGHJMOYKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2658726.png)
![N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2658728.png)



![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2658734.png)

![5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene](/img/structure/B2658738.png)
![N-{[4-(3-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2658739.png)



![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2658745.png)
